

# ζ-Carotene in Photosynthesis: Biosynthetic Role, Functional Significance, and Research Applications

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## Compound Focus: zeta-Carotene

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## Introduction to ζ-Carotene and Photosynthesis

ζ-Carotene is a critical **intermediate compound** in the carotenoid biosynthesis pathway of photosynthetic organisms, serving as an essential precursor for the production of **photosynthetic pigments**. As an acyclic carotenoid containing **seven conjugated double bonds**, ζ-carotene occupies a strategic position in the metabolic pathway between phytoene and lycopene. In photosynthetic organisms including plants, algae, and cyanobacteria, ζ-carotene functions not only as a biosynthetic intermediate but also plays important **regulatory roles** in chloroplast development and photoprotection. The significance of ζ-carotene extends beyond its immediate biochemical properties, as proper flux through this metabolic intermediate is essential for the assembly of functional photosynthetic complexes and the production of carotenoid-derived signaling molecules.

The **structural features** of ζ-carotene make it uniquely suited for its biological functions. Unlike its cyclic counterparts α-carotene and β-carotene, ζ-carotene possesses a linear molecular structure that allows for specific enzymatic processing in subsequent pathway steps. Recent research has illuminated the essential nature of ζ-carotene isomerization, particularly the role of **15-cis-ζ-carotene isomerase (Z-ISO)** in enabling carotenoid biosynthesis during periods of darkness when photoisomerization cannot occur. This technical guide comprehensively examines the multifaceted role of ζ-carotene in photosynthetic organisms, with

particular emphasis on its biosynthetic function, structural contributions, and experimental approaches for studying this essential metabolic intermediate.

## Structural Properties and Biosynthetic Pathway

### Chemical Characteristics and Isomeric Forms

ζ-Carotene (**C<sub>40</sub>H<sub>60</sub>**) is an acyclic carotenoid characterized by a **linear tetraterpenoid structure** with a conjugated system of seven double bonds. The fundamental structural feature distinguishing ζ-carotene from later carotenoids in the pathway is its **partial desaturation state**, which significantly influences its light-absorption properties and biochemical reactivity. The **central 15-15' double bond** exists in either cis or trans configuration, with the cis isomer (9,15,9'-tri-cis-ζ-carotene) serving as the substrate for Z-ISO-mediated isomerization to the trans form (9,9'-di-cis-ζ-carotene). This isomerization event is critical for the subsequent desaturation reactions that extend the conjugated system and produce the fully conjugated lycopene molecule.

The **molecular configuration** of ζ-carotene directly impacts its biological function and metabolic fate. The cis isomer of ζ-carotene exhibits **structural curvature** that influences molecular packing in photosynthetic membranes and presents specific structural challenges for enzymatic processing. The transition from cis to trans configuration at the central double bond straightens the molecular backbone, enabling proper interaction with ζ-carotene desaturase (ZDS) and facilitating the introduction of additional double bonds. This structural transition represents a critical **regulatory checkpoint** in the carotenoid biosynthetic pathway, ensuring that downstream carotenoids achieve the proper conformation for integration into photosynthetic complexes.

### Biosynthetic Pathway and Metabolic Context

ζ-Carotene biosynthesis occurs within the **plastid compartment** of photosynthetic organisms, where all necessary enzymes and substrates are localized. The pathway begins with the condensation of two geranylgeranyl diphosphate (GGPP) molecules by **phytoene synthase (PSY)** to produce 15-cis-phytoene. Phytoene then undergoes two sequential desaturation reactions catalyzed by **phytoene desaturase (PDS)**,

introducing two double bonds at positions 11 and 11' to yield 9,15,9'-tri-cis- $\zeta$ -carotene. This intermediate serves as the substrate for **15-cis- $\zeta$ -carotene isomerase (Z-ISO)**, which converts the central 15-cis double bond to trans configuration, producing 9,9'-di-cis- $\zeta$ -carotene. The pathway continues with further desaturation by  **$\zeta$ -carotene desaturase (ZDS)** and isomerization by **carotenoid isomerase (CRTISO)** to yield all-trans-lycopene, the precursor for cyclic carotenoids.

Table 1: Enzymes Involved in  $\zeta$ -Carotene Metabolism in Photosynthetic Organisms

Enzyme	Gene	Reaction Catalyzed	Cellular Localization	Organisms
Phytoene desaturase (PDS)	PDS/CrtP	Desaturates phytoene to $\zeta$ -carotene	Plastid	Plants, algae, cyanobacteria
$\zeta$ -Carotene isomerase (Z-ISO)	Z-ISO	Isomerizes 15-cis to trans double bond	Plastid membrane	Plants, algae, cyanobacteria
$\zeta$ -Carotene desaturase (ZDS)	ZDS/CrtQ	Desaturates $\zeta$ -carotene to neurosporene/lycopene	Plastid	Plants, algae, cyanobacteria
Carotenoid isomerase (CRTISO)	CRTISO/CrtH	Converts poly-cis-lycopene to all-trans-lycopene	Plastid	Plants, algae, cyanobacteria

The metabolic pathway leading to  $\zeta$ -carotene is highly conserved across **oxygenic phototrophs**, including plants, algae, and cyanobacteria. These organisms utilize a **multi-enzyme pathway** involving four distinct enzymes (PDS, Z-ISO, ZDS, and CRTISO) to convert phytoene to lycopene. This stands in contrast to **phototrophic bacteria**, which employ a single phytoene desaturase (CrtI) capable of catalyzing all four desaturation steps without requirement for separate isomerization enzymes. The evolutionary conservation of  $\zeta$ -carotene as a pathway intermediate in oxygenic phototrophs suggests important **regulatory functions** beyond its role as a mere metabolic intermediate, potentially related to the complex photosynthetic apparatus requirements in these organisms.

## Functional Roles in Photosynthetic Systems

### Biosynthetic Gateway Function

$\zeta$ -Carotene serves as a **critical branch point** in the carotenoid biosynthetic pathway, directing metabolic flux toward the production of diverse carotenoid species essential for photosynthesis. The position of  $\zeta$ -carotene between the early colorless carotenoids (phytoene and phytofluene) and the colored carotenoids (lycopene and beyond) establishes it as a **metabolic gatekeeper** regulating the flow of carbon into downstream photosynthetic pigments. Mutations impairing  $\zeta$ -carotene metabolism result in **substantial reductions** in all downstream carotenoids, including  $\beta$ -carotene, lutein, and xanthophylls, demonstrating its essential gateway function [1]. The **isomerization state** of  $\zeta$ -carotene directly influences pathway efficiency, with accumulation of cis-isomers causing metabolic bottlenecks that impair photosynthetic apparatus assembly.

The conversion of  $\zeta$ -carotene to downstream products is particularly important for the **photosystem assembly** and **functional integrity**. Research with Arabidopsis mutants has demonstrated that disruption of  $\zeta$ -carotene desaturase (ZDS) activity results in **seedling lethality** due to complete arrest of plant growth and development shortly after germination [1]. This severe phenotype underscores the essential nature of efficient  $\zeta$ -carotene metabolism for plant viability. Additionally,  $\zeta$ -carotene-derived carotenoids are necessary for the **structural stabilization** of light-harvesting complexes and reaction centers, with mutants showing impaired accumulation of chlorophyll-protein complexes and disrupted thylakoid membrane organization.

### Regulatory and Signaling Functions

Beyond its role as a biosynthetic intermediate,  $\zeta$ -carotene participates in **regulatory networks** controlling plastid development and photosynthesis-related gene expression. Analysis of Arabidopsis ZDS mutants (spc1-1) revealed **downregulated expression** of chlorophyll biosynthesis genes (CAO and PORB) and nuclear-encoded photosynthesis genes (Lhcb1.1, Lhcb1.4, and RbcS) [1]. These findings suggest that  $\zeta$ -carotene or its metabolites participate in **plastid-to-nucleus signaling** pathways that coordinate nuclear gene expression with plastid developmental status. This regulatory function ensures proper stoichiometric assembly of photosynthetic complexes during chloroplast biogenesis and in response to changing environmental conditions.

$\zeta$ -Carotene also contributes to **photoprotective mechanisms** both directly and through its downstream products. The conjugated double bond system of  $\zeta$ -carotene enables limited **light-harvesting capability** in the blue-green spectrum, though this function is significantly enhanced in later carotenoids with more extensive conjugation. More importantly,  $\zeta$ -carotene serves as the precursor for carotenoids essential for **non-photochemical quenching** (NPQ), a critical photoprotective mechanism that dissipates excess light energy as heat. Proper  $\zeta$ -carotene metabolism is therefore essential for plant fitness under fluctuating light conditions, particularly high light stress where photoprotective carotenoids are most needed.

Table 2: Functional Roles of  $\zeta$ -Carotene in Photosynthetic Organisms

Functional Role	Mechanism	Biological Significance	Experimental Evidence
Biosynthetic intermediate	Substrate for ZDS in lycopene production	Essential for production of cyclic carotenoids	Mutants accumulate $\zeta$ -carotene, lack downstream carotenoids
Chloroplast development	Regulation of nuclear gene expression	Required for proper photosystem assembly	ZDS mutants show disrupted Lhcb and RbcS expression
Photoprotection	Precursor for photoprotective carotenoids	Enables non-photochemical quenching	Mutants are sensitive to high light stress
Light-independent carotenogenesis	Substrate for Z-ISO isomerization	Allows carotenoid synthesis in darkness	Z-ISO mutants fail to synthesize carotenoids in dark
ABA biosynthesis	Precursor for ABA synthesis via violaxanthin	Regulates stomatal closure and stress responses	ZDS mutants show ABA-deficient phenotypes

## Enzyme Characterization and Experimental Evidence

## Z-ISO Biochemistry and Mechanism

**15-cis- $\zeta$ -carotene isomerase (Z-ISO)** is a **heme B-containing integral membrane protein** that catalyzes the cis-to-trans isomerization of the central 15-15' double bond in 9,15,9'-tri-cis- $\zeta$ -carotene [2] [3]. This redox-regulated enzyme represents the most recently identified component of the early carotenoid biosynthesis pathway and is essential for **light-independent carotenoid biosynthesis** in plants, algae, and cyanobacteria. Z-ISO functions between phytoene desaturase (PDS) and  $\zeta$ -carotene desaturase (ZDS) in the pathway, converting the cis isomer to 9,9'-di-cis- $\zeta$ -carotene, which is the proper substrate for ZDS. The **heme cofactor** suggests a potential redox-sensing function, possibly linking carotenoid biosynthesis to the metabolic state of the plastid.

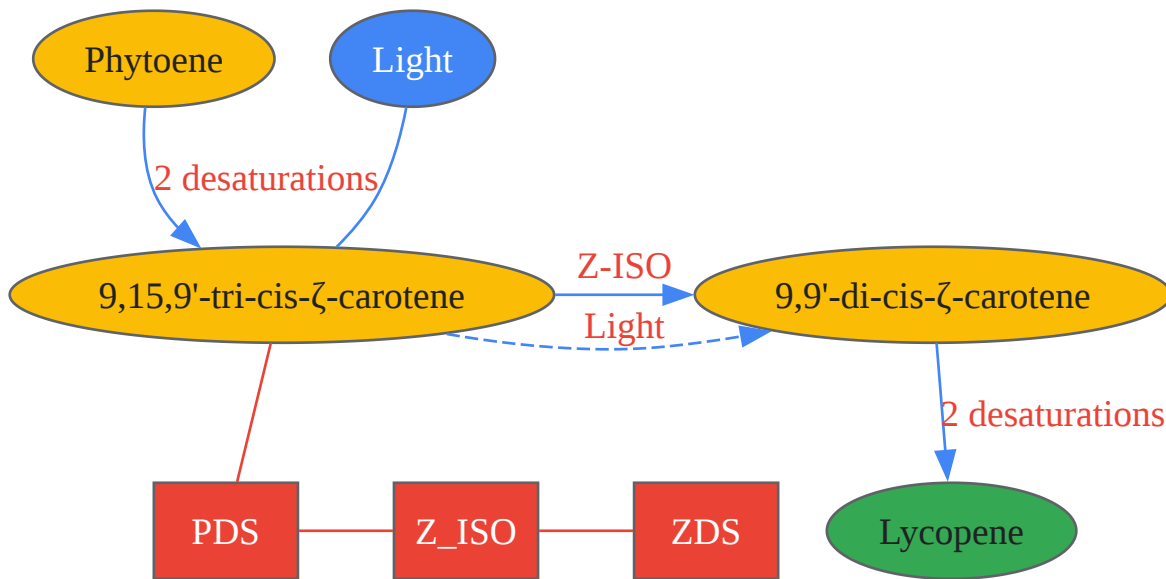
The **catalytic mechanism** of Z-ISO involves rotation around the central 15-15' double bond, converting the cis configuration to trans. This reaction is thermodynamically unfavorable under standard conditions, suggesting that Z-ISO couples isomerization to an energy-yielding process, potentially through the redox properties of its heme cofactor. The **photo-labile nature** of the 15-cis double bond enables photoisomerization in light conditions, explaining why Z-ISO mutants exhibit relatively normal carotenoid profiles when grown in light but severe deficiencies when grown in darkness [2] [3]. This light rescue phenomenon demonstrates the **functional redundancy** between enzymatic and photochemical isomerization mechanisms in photosynthetic tissues exposed to illumination.

## Experimental Validation of Z-ISO Function

The identity and function of Z-ISO have been experimentally validated through **heterologous expression** systems and **mutant analysis** in multiple organisms. In a key study, the *Synechocystis* Z-ISO homolog (Slr1599) was cloned and expressed in *Escherichia coli* engineered to accumulate 9,15,9'-tri-cis- $\zeta$ -carotene [2] [3]. The resulting **isomerase activity** confirmed the biochemical function of this putative Z-ISO protein. Similarly, expression of the maize Z-ISO gene in the same system demonstrated functional conservation between cyanobacterial and plant enzymes. These heterologous expression systems provided definitive evidence that Z-ISO catalyzes the specific isomerization of the 15-cis double bond rather than other cis bonds in the  $\zeta$ -carotene molecule.

Characterization of Z-ISO **knockout mutants** has further elucidated its biological function. In *Synechocystis*, a  $\Delta$ slr1599 mutant synthesized normal carotenoid quotas under continuous illumination but

accumulated 9,15,9'-tri-cis- $\zeta$ -carotene and failed to produce mature carotenoid species during light-activated heterotrophic growth (LAHG) conditions [2] [3]. Similarly, Arabidopsis and maize Z-ISO mutants accumulated 9,15,9'-tri-cis- $\zeta$ -carotene and displayed **delayed greening** and reduced carotenoid content when grown in light conditions, with more severe phenotypes in darkness [2]. These mutant studies demonstrate that Z-ISO is indispensable for carotenoid biosynthesis during periods of darkness but becomes non-essential under continuous illumination due to photoisomerization of the 15-cis double bond.



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*Diagram 1: The biosynthetic pathway of  $\zeta$ -carotene conversion to lycopene, showing both enzymatic (Z-ISO) and light-dependent isomerization routes. The diagram highlights the position of  $\zeta$ -carotene as a key intermediate between phytoene and lycopene in the carotenoid biosynthesis pathway.*

## Research Applications and Experimental Protocols

### Metabolic Engineering Applications

$\zeta$ -Carotene has emerged as an important target in **metabolic engineering** strategies aimed at enhancing carotenoid accumulation in food crops. Engineering approaches often bypass the native plant pathway by introducing **bacterial phytoene desaturase (CrtI)**, which converts phytoene directly to lycopene without accumulating  $\zeta$ -carotene intermediates [4]. This strategy eliminates the requirement for Z-ISO and CRTISO

and has been successfully employed in **Golden Rice** and other carotenoid-biofortified crops. The bacterial CrtI enzyme effectively substitutes for the four plant enzymes (PDS, Z-ISO, ZDS, and CRTISO) normally required for the conversion of phytoene to lycopene, demonstrating the metabolic flexibility at this pathway segment.

Recent advances in **synthetic biology** have enabled more precise manipulation of the carotenoid pathway, including targeted control of  $\zeta$ -carotene flux. These approaches aim to optimize carotenoid composition for enhanced **nutritional value**, improved **stress tolerance**, and increased **pigment content** for industrial applications [5]. Engineering efforts must carefully balance metabolic flux to avoid excessive accumulation of  $\zeta$ -carotene, which could potentially feedback-inhibit upstream enzymes or cause metabolic imbalance. Successful engineering strategies often involve **multigene stacking** with coordinated expression of pathway genes from phytoene synthase through lycopene cyclases, ensuring efficient channeling of carbon flux from  $\zeta$ -carotene to valuable downstream carotenoids.

## Experimental Protocols and Analytical Methods

**Heterologous expression in E. coli** provides a powerful system for functional characterization of  $\zeta$ -carotene metabolism enzymes. The experimental workflow involves amplifying the gene of interest (e.g., Z-ISO) via PCR and cloning into an appropriate expression vector such as pCDFDuet-1 [2] [3]. The construct is then introduced into E. coli BL21(DE3) already containing the pAC-ZETAipi plasmid, which enables accumulation of the 9,15,9'-tri-cis- $\zeta$ -carotene substrate. Transformants are selected on LB agar containing appropriate antibiotics (streptomycin 50  $\mu\text{g mL}^{-1}$  and chloramphenicol 34  $\mu\text{g mL}^{-1}$ ), and carotenoid extraction and analysis are performed to assess isomerase activity through detection of 9,9'-di-cis- $\zeta$ -carotene production.

**Analysis of  $\zeta$ -carotene and its isomers** typically employs high-performance liquid chromatography (HPLC) with photodiode array detection. Normal-phase HPLC systems with silica columns effectively separate cis and trans isomers of  $\zeta$ -carotene based on polarity differences. The **characteristic absorption spectra** of  $\zeta$ -carotene isomers (with 9,15,9'-tri-cis- $\zeta$ -carotene showing  $\sim 10$  nm blue-shifted absorption maxima compared to the di-cis isomer) facilitate identification. For comprehensive carotenoid profiling, HPLC-mass spectrometry systems provide both separation and structural identification capabilities. These analytical methods enable researchers to quantify  $\zeta$ -carotene accumulation in mutant strains, determine isomer ratios, and assess the impact of genetic or environmental perturbations on  $\zeta$ -carotene metabolism.

Table 3: Experimental Approaches for Studying  $\zeta$ -Carotene Metabolism

Method	Application	Key Outcomes	Technical Considerations
Heterologous expression in <i>E. coli</i>	Functional characterization of Z-ISO	Conversion of 9,15,9'-tri-cis to 9,9'-di-cis- $\zeta$ -carotene	Requires specialized <i>E. coli</i> strain producing $\zeta$ -carotene substrate
Mutant analysis (knockout mutants)	Biological function of Z-ISO/ZDS	Accumulation of $\zeta$ -carotene isomers in dark growth	Light exposure can mask phenotype due to photoisomerization
HPLC with photodiode array detection	Separation and quantification of $\zeta$ -carotene isomers	Identification of specific cis/trans isomers	Normal-phase chromatography required for isomer separation
Light-activated heterotrophic growth (LAHG)	Assessing light-independent carotenogenesis	Demonstration of Z-ISO requirement in darkness	Uses brief light pulses to maintain viability without enabling photoisomerization
Callus color screening	Rapid assessment of carotenoid pathway engineering	Visual identification of $\zeta$ -carotene accumulation	Provides high-throughput screening for metabolic engineering

## Conclusion and Future Perspectives

$\zeta$ -Carotene represents far more than a mere metabolic intermediate in the carotenoid biosynthesis pathway. Its **strategic position** between early colorless carotenoids and the colored lycopene derivatives establishes it as a critical **metabolic gatekeeper** regulating flux into essential photosynthetic and photoprotective pigments. The discovery and characterization of Z-ISO have revealed sophisticated **regulation mechanisms** that ensure proper carotenoid biosynthesis under both light and dark conditions, with important implications for plant development and environmental adaptation. The **essential nature** of efficient  $\zeta$ -carotene metabolism is demonstrated by the severe phenotypes of ZDS and Z-ISO mutants, which exhibit impaired photosynthesis, disrupted chloroplast development, and in severe cases, seedling lethality.

Future research on  $\zeta$ -carotene will likely focus on several key areas. The **structural biology** of Z-ISO remains poorly understood due to difficulties in purifying this membrane-associated enzyme, though AlphaFold models are providing initial insights into putative heme-binding and substrate-recognition domains [2]. The **regulatory networks** controlling expression of  $\zeta$ -carotene metabolism genes represent another important research frontier, with recent studies identifying transcription factors that coordinate pathway gene expression with plastid developmental status. Finally, **metabolic engineering** approaches that optimize  $\zeta$ -carotene flux continue to hold promise for nutritional enhancement of food crops and industrial production of valuable carotenoids. These research directions will further illuminate the multifaceted roles of  $\zeta$ -carotene in photosynthetic organisms and expand applications in agriculture and biotechnology.

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